molecular formula C6H6BrNO2S B140760 Ethyl 4-bromothiazole-5-carboxylate CAS No. 152300-60-2

Ethyl 4-bromothiazole-5-carboxylate

Cat. No.: B140760
CAS No.: 152300-60-2
M. Wt: 236.09 g/mol
InChI Key: BPHMYUZUYGXGTO-UHFFFAOYSA-N
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Description

Ethyl 4-bromothiazole-5-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromothiazole-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . The reaction typically proceeds as follows:

    Reactants: Ethyl bromopyruvate and thiourea.

    Solvent: Ethanol.

    Conditions: Reflux for 24 hours.

    Product: this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromothiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiazole derivative .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-bromo-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHMYUZUYGXGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597418
Record name Ethyl 4-bromo-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152300-60-2
Record name Ethyl 4-bromo-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-thiazole-5-carboxylic acid ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 2-mercaptoacetate is reacted with dimethyl N-cyanodithioimino-carbonate under the action of N-ethyldiisopropylamine in dimethylformamide to give ethyl 4-amino-2-methylthiothiazole-5-carboxylate, according to the method of Gompper, et al., Tet. Letters, 1885 (1966). Selective desulfurization is accomplished by the procedure of Baldwin and Ponticello, J. Med. Chem., 23(1), 65 (1980) by stirring at ambient temperature with zinc dust in 3N hydrochloric acid. The resultant ethyl 4-aminothiazole-5-carboxylate is nitrosated by the slow addition of sodium nitrite to a solution in 48% hydrobromic acid containing copper (I) bromide to give ethyl 4-bromothiazole-5-carboxylate. Heating an ethanolic solution of the bromide with the compound resulting from Example 21A and N-ethyldiisopropylamine in a sealed tube by the procedure described in Example 11B gives the fully protected product. This compound is deprotected by the procedure described in Example 11C and hydrolyzed by the procedure described in Example 12 to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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